N-(2-cyano-3-methylphenyl)acetamide
Description
N-(2-Cyano-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at the ortho (position 2) and a methyl (-CH₃) group at the meta (position 3) (Figure 1). The compound is of interest in medicinal chemistry and materials science due to the versatility of the acetamide scaffold and the functional diversity imparted by its substituents.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.203 |
IUPAC Name |
N-(2-cyano-3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10(9(7)6-11)12-8(2)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KQWBMBVUCMJSEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
2.1. Substituent Electronic Effects
The electronic nature of substituents significantly impacts the properties of acetamides:
- Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent reduces electron density on the phenyl ring, increasing the acidity of the acetamide’s NH group. This effect is comparable to nitro (-NO₂) substituents in N-(3-nitrophenyl)-2,2,2-trichloro-acetamide, where meta-substitution alters crystal packing due to electronic polarization .
- Methyl Group (-CH₃): The methyl group donates electrons via hyperconjugation, counterbalancing the cyano group’s electron-withdrawing effect. Similar to N-(3-methylphenyl)-2,2,2-trichloro-acetamide, meta-methyl substitution can stabilize molecular conformations in the solid state .
Key Insight: The ortho-cyano and meta-methyl substitution in N-(2-cyano-3-methylphenyl)acetamide creates a polarized aromatic system, distinct from para-substituted analogs (e.g., N-(4-methoxyphenyl)acetamide in ), where electronic effects are less pronounced.
2.2. Physical and Solid-State Properties
Comparative studies of substituted acetamides reveal substituent-dependent trends:
The meta-methyl group in this compound may enhance solubility in non-polar solvents compared to nitro-substituted analogs, while the ortho-cyano group could promote intermolecular dipole interactions, influencing melting points and crystallinity.
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